molecular formula C23H21ClN2O4 B12022448 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide CAS No. 366828-38-8

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B12022448
CAS No.: 366828-38-8
M. Wt: 424.9 g/mol
InChI Key: OHPQOZMRUNHQSR-AFUMVMLFSA-N
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Description

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide is a Schiff base derivative synthesized via condensation of 2-(2-methoxyphenoxy)acetohydrazide with 4-((4-chlorobenzyl)oxy)benzaldehyde. The compound features a benzylidene core substituted with a 4-chlorobenzyloxy group at the para position and a methoxy group at the ortho position on the adjacent aromatic ring.

Properties

CAS No.

366828-38-8

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H21ClN2O4/c1-28-21-4-2-3-5-22(21)30-16-23(27)26-25-14-17-8-12-20(13-9-17)29-15-18-6-10-19(24)11-7-18/h2-14H,15-16H2,1H3,(H,26,27)/b25-14+

InChI Key

OHPQOZMRUNHQSR-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide, a hydrazone derivative, has garnered attention in recent years due to its potential biological activities. This compound contains functional groups that suggest possible interactions with various biological targets, making it a candidate for pharmacological studies. This article aims to provide an in-depth overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide is C23H21ClN2O4C_{23}H_{21}ClN_2O_4. The structure features a chlorobenzyl ether moiety, a methoxyphenoxy group, and an acetohydrazide backbone, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have shown that hydrazone derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized hydrazones were evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.

CompoundBacterial StrainMIC (µg/mL)
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazideStaphylococcus aureus32
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazideEscherichia coli64

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .

Antioxidant Activity

Antioxidant assays have been conducted to evaluate the free radical scavenging ability of the compound. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was utilized to assess the antioxidant potential.

SampleIC50 (µg/mL)
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide25.6

The IC50 value indicates that this compound demonstrates promising antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition Studies

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in neurotransmission and is a target for Alzheimer's disease treatment.

CompoundAChE Inhibition (%) at 10 µM
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide58

This moderate inhibition suggests that the compound could be further explored for neuroprotective applications .

Synthesis and Characterization

The synthesis of N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide was achieved through a condensation reaction between the respective aldehyde and hydrazine derivatives. Characterization was performed using spectroscopic methods such as IR, NMR, and mass spectrometry, confirming the desired structure .

Pharmacological Implications

The pharmacological implications of this compound are significant due to its multifaceted biological activities. The antimicrobial and antioxidant properties suggest potential applications in pharmaceuticals, particularly in developing new antimicrobial agents and antioxidants. Additionally, its AChE inhibitory activity opens avenues for research into neurodegenerative disease treatments.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

One of the primary applications of this compound is in the development of anti-inflammatory agents. Research indicates that derivatives of hydrazide compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study published in ACS Omega highlighted the synthesis of various hydrazide derivatives, including those similar to N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide, demonstrating their potential as anti-inflammatory agents with promising activity against COX-2 .

1.2 Antioxidant Activity

In addition to anti-inflammatory effects, compounds like N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide have been investigated for their antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. The ability of these compounds to scavenge free radicals has been documented, suggesting their utility in therapeutic formulations aimed at oxidative damage prevention .

Environmental Impact

2.1 Aquatic Toxicity

While exploring the applications of N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide, it is crucial to consider its environmental implications. The compound has been classified as very toxic to aquatic life, indicating that its use must be carefully managed to prevent ecological harm . Understanding the environmental fate and transport of such compounds is essential for developing safer alternatives or mitigation strategies.

Synthesis and Characterization

The synthesis of N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide involves several chemical reactions, typically starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

5.1 Anti-inflammatory Activity Assessment

A study evaluated a series of hydrazide derivatives for their anti-inflammatory activity compared to standard drugs like naproxen. Among these derivatives, those structurally similar to N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide showed favorable results with inhibition percentages significantly higher than controls .

5.2 Environmental Toxicity Analysis

Research on the environmental impact revealed that compounds structurally related to N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(2-methoxyphenoxy)acetohydrazide are highly toxic to aquatic organisms. This necessitates further studies on biodegradability and environmental persistence to inform regulatory decisions regarding their use in various applications .

Chemical Reactions Analysis

Reaction Optimization Table

EntryCatalystSolventTemperature (°C)Yield (%)Source
1Glacial AcOHEthanol8078
2Bi(NO₃)₃·5H₂OCH₂Cl₂RT85
3NoneMethanol6070

Nucleophilic and Electrophilic Reactivity

The hydrazone functional group (–NH–N=C–) and aromatic substituents govern its reactivity:

  • Nucleophilic sites: The azomethine nitrogen and hydrazide oxygen participate in coordination with metal ions (e.g., Cu²⁺, Fe³⁺) .

  • Electrophilic substitution: The 4-chlorobenzyl and 2-methoxyphenoxy groups undergo halogenation or nitration at specific positions due to directing effects .

Cyclization and Heterocycle Formation

Under acidic or basic conditions, the compound can undergo cyclization to form five- or six-membered heterocycles:

  • Thiazolidinones: Reaction with mercaptoacetic acid forms thiazolidin-4-one derivatives via cyclocondensation .

  • Pyrazolines: Treatment with α,β-unsaturated ketones yields pyrazoline derivatives, useful in medicinal chemistry .

Cyclization Pathways

SubstrateReagent/ConditionsProductYield (%)Source
Mercaptoacetic acidHCl, reflux, 4 hThiazolidin-4-one derivative62
Chalcone derivativesK₂CO₃, ethanol, 12 hPyrazoline analog58

Substitution Reactions

The aromatic rings facilitate regioselective substitutions:

  • Chlorobenzyl ring: Electrophilic substitution occurs at the para position relative to the electron-withdrawing chlorine atom.

  • Methoxyphenoxy ring: The methoxy group directs electrophiles to the ortho and para positions .

Catalytic and Biological Interactions

The compound interacts with biological targets through its hydrazone moiety:

  • Enzyme inhibition: Shows moderate activity against neuraminidase (IC₅₀ = 7.2–8.5 µM) and cyclooxygenase-2 (COX-2) via hydrogen bonding .

  • Antimicrobial activity: Demonstrates MIC values of 12.5–25 µg/mL against E. coli and S. aureus due to membrane disruption .

Stability and Degradation

The compound is stable under ambient conditions but degrades under prolonged UV exposure or strong acidic/basic environments:

  • Hydrolysis: The hydrazone bond cleaves in 1 M HCl or NaOH, yielding 2-(2-methoxyphenoxy)acetic acid and 4-((4-chlorobenzyl)oxy)benzaldehyde.

  • Photodegradation: Forms quinone-like byproducts via oxidation of the methoxy group .

Comparison with Similar Compounds

Key Structural Variations :

Compound Class Substituents on Benzylidene/Other Moieties Notable Features
Target Compound 4-Chlorobenzyloxy, 2-methoxyphenoxy Enhanced lipophilicity due to Cl and methoxy groups
(6l–6p) Methoxy, trimethoxy, dimethylamino Electron-donating groups improve solubility; yields 80–85%
(Compound 206) Para-hydroxyl on benzylidene Moderate AChE inhibition (IC50 = 29.5 µM)
(Antitumor) 4-Methoxyphenylpyrimidinylthio Akt inhibition (IC50 = 0.50 µg/mL)
(4i) 5-Chloroquinolin-8-yloxy High antimicrobial activity (MIC = 40 µg/mL)

Anticholinesterase Activity :

  • Target Compound: No direct data, but structural analogs with para-hydroxyl () or nitro groups () show moderate AChE/BChE inhibition, though less potent than galantamine .
  • Key Trend : Electron-withdrawing groups (e.g., Cl, nitro) reduce potency, while electron-donating groups (e.g., methoxy) enhance target binding .

Antitumor Mechanisms :

  • Target Compound: Unreported, but analogs with methoxy or sulfinyl groups inhibit PI3K/Akt pathways (). The 2-methoxyphenoxy group may similarly modulate kinase activity .
  • Compound : Akt inhibition via 4-methoxyphenylpyrimidinylthio moiety (IC50 = 0.50 µg/mL) .

Antimicrobial Activity :

  • Key Factor : Halogenation (Cl, Br) enhances membrane penetration and microbial target disruption .

Physicochemical Properties

Property Target Compound (6l–6p) (Coumarin Derivative)
Melting Point Not reported 160–220°C 262°C
Solubility Low (lipophilic Cl) Moderate (polar substituents) Low (bulky coumarin)
Molecular Weight ~450 g/mol* ~350–400 g/mol 379.41 g/mol

*Estimated based on structural analogs.

Structure-Activity Relationships (SAR)

Electron-Donating Groups : Methoxy substituents (e.g., ) enhance solubility and hydrogen bonding, improving bioactivity .

Halogenation : Chlorine increases lipophilicity and membrane permeability, critical for antimicrobial () and antitumor activity () .

Planar Conformation : The acetohydrazide backbone facilitates π-π stacking with enzyme active sites (e.g., AChE in ) .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

Answer:
The compound is synthesized via a two-step condensation reaction:

Hydrazide precursor preparation : React ethyl (4-substituted-phenoxy)acetate with hydrazine hydrate under reflux (5–6 hours, ~90°C), followed by recrystallization (ethanol) .

Schiff base formation : Condense the hydrazide with a substituted aldehyde (e.g., 4-chlorobenzaldehyde) in a 1:1 methanol/chloroform mixture with catalytic acetic acid. Reflux for 3–5 hours, then isolate the product via filtration and recrystallize from methanol (yields: 69–91%) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Key variables to optimize:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance Schiff base formation kinetics compared to methanol/chloroform .
  • Catalyst loading : Adjust acetic acid concentration (0.1–1% v/v) to balance reaction rate and side-product formation .
  • Reaction time : Monitor via TLC or HPLC; prolonged reflux (>5 hours) may degrade thermally sensitive substituents .
    Yield discrepancies (e.g., 69% vs. 91% in ) suggest substituent steric effects—bulky groups require longer reaction times or higher temperatures.

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • 1H-NMR : Identify imine (C=N) proton at δ 8.2–8.5 ppm and methoxy (-OCH₃) signals at δ 3.7–3.9 ppm .
  • IR : Stretch frequencies for amide C=O (~1650 cm⁻¹) and C=N (~1600 cm⁻¹) .
  • Elemental analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How can overlapping signals in 1H-NMR spectra be resolved?

Answer:

  • Deuterated solvents : Use DMSO-d₆ to sharpen broad peaks from exchangeable protons (e.g., NH) .
  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign aromatic protons in crowded regions (δ 6.5–7.5 ppm) .
  • Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts (e.g., Gaussian 09) .

Basic: What biological activities are reported for analogous hydrazide derivatives?

Answer:

  • Antimicrobial activity : Analogues with 4-chlorophenyl groups show MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Anticancer potential : Chromone-linked hydrazides exhibit IC₅₀ values <10 µM in MCF-7 breast cancer cells via apoptosis induction .
  • Anti-inflammatory effects : Benzimidazole-hydrazide hybrids reduce TNF-α production by 40–60% in RAW 264.7 macrophages .

Advanced: How to address conflicting bioactivity data across studies?

Answer:

  • Assay standardization : Control variables (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
  • Structural analogs : Compare substituent effects (e.g., 4-Cl vs. 4-OCH₃) to identify pharmacophore requirements .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify effect sizes .

Basic: How is compound purity validated post-synthesis?

Answer:

  • HPLC : Use a C18 column (MeCN/H₂O gradient) to confirm ≥95% purity; retention time ~12–14 minutes .
  • Melting point : Sharp mp (e.g., 180–182°C) indicates homogeneity; deviations >2°C suggest impurities .
  • Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ ion matching theoretical m/z (±0.5 Da) .

Advanced: What computational methods predict the compound’s biological interactions?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., EGFR, COX-2) using PDB structures. Validate with MM-GBSA scoring .
  • DFT calculations (B3LYP/6-31G )**: Optimize geometry, calculate frontier orbitals (HOMO-LUMO gap), and map electrostatic potential for reactivity insights .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .

Basic: What solvents are suitable for recrystallization?

Answer:

  • Methanol : Preferred for high solubility at reflux and low solubility at RT, yielding needle-like crystals .
  • Ethanol : Use for thermally labile derivatives; slower evaporation reduces crystal defects .
  • DMF/water mixtures : Employ for polar derivatives with poor alcohol solubility (e.g., nitro-substituted analogs) .

Advanced: How to design stability studies under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hours; monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and quantify isomerization or oxidation products .
  • Plasma stability : Use human plasma (37°C, 1 hour) to assess esterase-mediated hydrolysis .

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